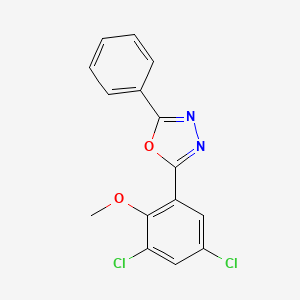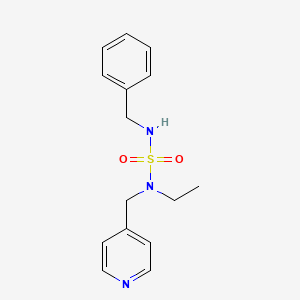![molecular formula C16H20ClNO2 B5396183 1-(4-{5-[(allylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5396183.png)
1-(4-{5-[(allylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{5-[(allylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride, also known as Furfuryl alcohol allylamine hydrochloride, is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(4-{5-[(allylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride is not fully understood. However, it has been suggested that this compound may exert its antitumor activity through the inhibition of cell proliferation and induction of apoptosis. The anti-inflammatory and antioxidant properties of this compound may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(4-{5-[(allylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride has several biochemical and physiological effects. This compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and xenobiotics. It has also been reported to affect the levels of various neurotransmitters in the brain. Additionally, this compound has been shown to affect the levels of certain hormones, including cortisol and testosterone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-{5-[(allylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride has several advantages and limitations for lab experiments. One of the advantages of this compound is its potential applications in cancer research. However, the limitations of this compound include its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on 1-(4-{5-[(allylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride. One of the future directions is to investigate the potential applications of this compound in the treatment of various diseases, including cancer and inflammation. Another future direction is to study the mechanism of action of this compound in more detail. Additionally, further research is needed to determine the safety and toxicity of this compound.
Métodos De Síntesis
1-(4-{5-[(allylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride is synthesized using a specific method. The synthesis involves the reaction of furfuryl alcohol with allylamine hydrochloride in the presence of a catalyst. The reaction is carried out under specific conditions to obtain the desired product. The purity of the product is determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
1-(4-{5-[(allylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride has potential applications in scientific research. This compound has been shown to exhibit antitumor activity in various cancer cell lines. It has also been reported to have anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi.
Propiedades
IUPAC Name |
1-[4-[5-[(prop-2-enylamino)methyl]furan-2-yl]phenyl]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2.ClH/c1-3-10-17-11-15-8-9-16(19-15)14-6-4-13(5-7-14)12(2)18;/h3-9,12,17-18H,1,10-11H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRKISALRGQCDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCC=C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5396111.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5396129.png)
![({4-[(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1,3-thiazol-2-yl}methyl)dimethylamine](/img/structure/B5396130.png)

![N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-N'-propylurea](/img/structure/B5396133.png)
![N-(2-methoxy-5-methylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5396135.png)
![3-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)-N-[(3-methyl-2-thienyl)methyl]aniline](/img/structure/B5396149.png)
![5-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5396152.png)
![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5396157.png)

![N-[1-(2,4-dimethylphenyl)-2-methylpropyl]methanesulfonamide](/img/structure/B5396191.png)
![4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5396194.png)
![2-hydroxy-5-({4-[2-(6-hydroxy-5-nitro-2-oxo-2,3-dihydro-4-pyrimidinyl)vinyl]benzylidene}amino)benzoic acid](/img/structure/B5396207.png)